molecular formula C13H18N2O2 B6661048 2-(3-Anilinopiperidin-1-yl)acetic acid

2-(3-Anilinopiperidin-1-yl)acetic acid

Cat. No.: B6661048
M. Wt: 234.29 g/mol
InChI Key: JOBKCRNIJSOAFJ-UHFFFAOYSA-N
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Description

2-(3-Anilinopiperidin-1-yl)acetic acid is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with an anilino group (–NH–C₆H₅) and an acetic acid moiety (–CH₂COOH) attached to the nitrogen atom.

Properties

IUPAC Name

2-(3-anilinopiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)10-15-8-4-7-12(9-15)14-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKCRNIJSOAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Anilinopiperidin-1-yl)acetic acid typically involves the reaction of piperidine derivatives with aniline and acetic acid. One common method includes the cyclization of aniline with piperidine in the presence of acetic acid under controlled temperature and pressure conditions . The reaction may also involve catalysts to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Anilinopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-Anilinopiperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Anilinopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Features of 2-(3-Anilinopiperidin-1-yl)acetic Acid and Analogs

Compound Name Substituents on Piperidine/Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 3-Anilino, –CH₂COOH C₁₃H₁₈N₂O₂ 248.32 Reference compound
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid 3-Amino, 1-benzyl, –CH₂COOH C₁₄H₂₀N₂O₂ 248.32 Benzyl group replaces anilino; amino at 3-position
2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid 3-Hydroxymethyl, –CH₂COOH C₈H₁₅NO₃ 173.21 Hydroxymethyl instead of anilino; smaller substituent
2-(3,3-Difluoropiperidin-1-yl)propanoic acid 3,3-Difluoro, –CH₂CH₂COOH C₇H₁₁F₂NO₂ 191.17 Fluorine atoms enhance electronegativity; propanoic acid chain
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Bromo, 4-methoxy on phenyl, –CH₂COOH C₉H₉BrO₃ 257.08 Aromatic ring instead of piperidine; bromo and methoxy substituents

Key Observations :

  • Ring Modifications : Fluorinated piperidines () improve metabolic stability, while bicyclo[1.1.1]pentane derivatives () act as phenyl isosteres to reduce steric hindrance.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Water)
This compound 1.5–2.0 2 (NH, COOH) 4 (N, O) Moderate
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid 2.2–2.5 2 (NH₂, COOH) 4 Low
2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid 0.8–1.2 3 (OH, COOH) 5 High
2-(3,3-Difluoropiperidin-1-yl)propanoic acid 1.0–1.5 1 (COOH) 4 Moderate
2-(3-Bromo-4-methoxyphenyl)acetic acid 2.5–3.0 1 (COOH) 3 Low

Key Observations :

  • Hydrophilicity : The hydroxymethyl analog () exhibits higher solubility due to polar –OH and –COOH groups.
  • Lipophilicity : Brominated () and benzyl-substituted () compounds are more lipophilic, favoring membrane permeability.

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